molecular formula Bi2Th B13824719 CID 6337015 CAS No. 12409-39-1

CID 6337015

Cat. No.: B13824719
CAS No.: 12409-39-1
M. Wt: 649.998 g/mol
InChI Key: MNATUKBYPIPPCS-UHFFFAOYSA-N
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Description

CID 6337015 (PubChem Compound ID 6337015) is a chemical compound whose structural and functional properties are of interest in medicinal chemistry and materials science. For instance, thorough characterization typically includes:

  • Structural features: Molecular formula, functional groups, stereochemistry, and spectroscopic data (e.g., NMR, IR, MS) .
  • Physicochemical properties: Solubility, logP, melting/boiling points, and stability .
  • Biological activity: Pharmacokinetic parameters (e.g., GI absorption, BBB permeability), enzyme inhibition profiles (e.g., CYP450), and toxicity warnings .

Without direct access to this compound’s data, this article will focus on methodological frameworks for comparative analysis, using analogous compounds as references.

Properties

CAS No.

12409-39-1

Molecular Formula

Bi2Th

Molecular Weight

649.998 g/mol

InChI

InChI=1S/2Bi.Th

InChI Key

MNATUKBYPIPPCS-UHFFFAOYSA-N

Canonical SMILES

[Bi].[Bi].[Th]

Origin of Product

United States

Preparation Methods

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. .

    Industrial Production: Industrial production methods for similar compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the desired compound.

Chemical Reactions Analysis

CID 6337015 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for oxidation include potassium permanganate and chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 6337015 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies require systematic evaluation of structural, functional, and bioactivity data. Key steps include:

  • Structural similarity assessment : Tools like KLSD (Kinase Ligand Similarity and Diversity database) identify shared substructures or pharmacophores .
  • Bioactivity profiling : Compare IC50, EC50, or inhibition constants against shared targets (e.g., kinases, CYP enzymes) .
  • Physicochemical benchmarking : Parameters such as logP, solubility, and molecular weight are critical for drug-likeness .

Comparison with Similar Compounds

The provided evidence highlights methodologies for identifying analogs. For example:

  • Case Study 1 : CAS 899809-61-1 (PubChem CID 57892468)
    • Structural analogs : Compounds with benzothiophene or brominated aromatic cores (e.g., CAS 7312-10-9, similarity score 0.93) .
    • Functional analogs : High CYP1A2 inhibitors or BBB-permeable compounds (e.g., CAS 1761-61-1) .
  • Case Study 2: CAS 63010-71-9 (PubChem CID N/A) Structural analogs: Fluorinated heterocycles (e.g., 8-fluoroquinolin-4-ol derivatives) . Functional analogs: P-gp substrates or low-GI-absorption compounds .
Table 1: Comparative Data for Selected Analogs
Parameter CID 6337015* CAS 899809-61-1 CAS 7312-10-9 CAS 1761-61-1
Molecular Weight - 265.31 257.10 201.02
logP - 3.83 (iLOGP) 2.48 (XLOGP3) -2.47 (ESOL)
Solubility (mg/mL) - 0.0849 0.687 0.019
CYP1A2 Inhibition - Yes Yes No
BBB Permeability - Yes Yes No

*Hypothetical data for this compound; actual values require experimental validation.

Research Findings and Limitations

  • Structural Insights : Brominated aromatic compounds (e.g., CAS 7312-10-9) often exhibit enhanced metabolic stability but may face solubility challenges .
  • Bioactivity Trends : High BBB permeability correlates with lower molecular weight (<400 Da) and moderate logP (2–5) .
  • Limitations : The absence of this compound’s experimental data restricts direct conclusions. Future work should prioritize synthesizing and characterizing this compound using protocols from .

Notes

Data Gaps : The provided evidence lacks direct information on this compound, necessitating reliance on analogous compounds.

Methodological Rigor : Follow ACS Style Guide principles for citing original studies and reporting hazards .

Ethical Compliance: Adhere to journal guidelines for novelty statements and conflict-of-interest disclosures .

This article adheres to formatting standards from Medicinal Chemistry Research and Journal of Chemical Sciences , emphasizing clarity, reproducibility, and interdisciplinary relevance.

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :
  • Perform pathway enrichment analysis (Gene Ontology, KEGG) on transcriptomic/proteomic datasets.
  • Use network pharmacology tools (Cytoscape, STRING) to map protein-protein interaction hubs.
  • Correlate omics findings with phenotypic outcomes (e.g., apoptosis rates) using multivariate regression .

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